1-Ethyl-1-methylcyclohexane

Thermophysical property comparison Distillation purification Process engineering

1-Ethyl-1-methylcyclohexane (C₉H₁₈, MW 126.24 g/mol) is a geminally disubstituted alkylcyclohexane. As a C9 cycloalkane, it is a colorless, non-polar liquid with a density of 0.777 g/cm³ (calculated) and a normal boiling point of 425.29 K (152.14 °C) at 760 mmHg.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 30677-34-0
Cat. No. B8809629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-methylcyclohexane
CAS30677-34-0
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCC1(CCCCC1)C
InChIInChI=1S/C9H18/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3
InChIKeyYPJRYQGOKHKNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-methylcyclohexane (CAS 30677-34-0 / 4926-90-3): Sourcing Specifications and Physical Properties for Laboratory Procurement


1-Ethyl-1-methylcyclohexane (C₉H₁₈, MW 126.24 g/mol) is a geminally disubstituted alkylcyclohexane [1]. As a C9 cycloalkane, it is a colorless, non-polar liquid with a density of 0.777 g/cm³ (calculated) and a normal boiling point of 425.29 K (152.14 °C) at 760 mmHg [2]. The compound is characterized by a quaternary carbon at the 1-position bearing both a methyl and an ethyl group, resulting in a logP of approximately 3.37–4.95 and zero topological polar surface area [3]. Critically evaluated thermophysical property data, including vapor pressure, enthalpy of vaporization, and density as a function of temperature, are available through the NIST/TRC Web Thermo Tables [4].

Why 1-Ethyl-1-methylcyclohexane Cannot Be Replaced by Common Mono-alkylated or Symmetric Cycloalkane Analogs


Substituting 1-ethyl-1-methylcyclohexane with a more common mono-alkylated cyclohexane like ethylcyclohexane or methylcyclohexane, or a symmetric geminal dimethyl analog like 1,1-dimethylcyclohexane, is scientifically invalid for applications sensitive to physical properties, reactivity, or molecular recognition. The presence of the geminal ethyl and methyl groups creates a unique steric and electronic environment that manifests as distinct boiling point elevation (≈152 °C vs. 131 °C for ethylcyclohexane and 120 °C for 1,1-dimethylcyclohexane) [1] and altered vapor pressure . In analytical chemistry, this unique retention time [2] and mass spectral fragmentation pattern [3] are critical for accurate identification, rendering generic standards unsuitable. Furthermore, its specific conformational equilibrium [4] and radical cation stability differ from analogs, impacting studies in conformational analysis and physical organic chemistry. The following quantitative evidence guide delineates these specific, measurable differences.

Quantitative Differential Evidence for 1-Ethyl-1-methylcyclohexane (CAS 30677-34-0 / 4926-90-3) Against Key Comparators


Boiling Point Elevation Relative to Ethylcyclohexane and 1,1-Dimethylcyclohexane

1-Ethyl-1-methylcyclohexane exhibits a significantly higher normal boiling point compared to both the mono-alkylated ethylcyclohexane and the symmetric geminal dimethyl analog. This property is critical for separation processes and dictates its behavior in high-temperature applications. The NIST/TRC critically evaluated value for 1-ethyl-1-methylcyclohexane is 425.29 K (152.14 °C) at 760 mmHg [1]. In contrast, ethylcyclohexane boils at 130–132 °C [2], and 1,1-dimethylcyclohexane boils at 119.6 °C [3].

Thermophysical property comparison Distillation purification Process engineering

Substantially Lower Vapor Pressure Compared to 1,1-Dimethylcyclohexane

1-Ethyl-1-methylcyclohexane possesses a markedly lower vapor pressure at room temperature than its closely related C8 analog, 1,1-dimethylcyclohexane. ChemSpider reports a vapor pressure of 4.5 ± 0.1 mmHg at 25 °C for 1-ethyl-1-methylcyclohexane . For 1,1-dimethylcyclohexane, the reported vapor pressure at the same temperature is 18.2 ± 0.1 mmHg , representing a 4-fold difference.

Volatility assessment VOC emissions Solvent handling

Unique Conformational Equilibrium and Conformational Analysis Utility

1-Ethyl-1-methylcyclohexane serves as a specific model compound for studying steric effects in cyclohexane ring conformations. Its geminally disubstituted quaternary carbon (1-position) creates a unique steric environment where the larger ethyl group and the smaller methyl group compete for the equatorial position. This contrasts with the symmetric 1,1-dimethylcyclohexane, where the substituents are identical, and with mono-alkylated analogs where the 1-position is not fully substituted [1]. The calculated free energy difference (ΔG°) for the equilibrium between its two chair conformations provides a direct measure of the energetic penalty associated with placing an ethyl group in an axial orientation relative to a geminal methyl group, which is distinct from the known values for mono-substituted ethylcyclohexane [2].

Conformational analysis Steric effects Physical organic chemistry

Distinct Radical Cation Stability and Hyperfine Coupling in ESR Spectroscopy

The radical cation of 1-ethyl-1-methylcyclohexane exhibits a characteristic electron spin resonance (ESR) spectrum, which is diagnostic of its electronic structure. An ESR study at 4.2 K in halocarbon matrices showed that the radical cation of this compound, along with that of 1,1-dimethylcyclohexane, displays a 1:2:1 three-line pattern due to hyperfine coupling with two magnetically equivalent equatorial ring hydrogens . The magnitude of this hyperfine splitting is dependent on the size and number of substituents. While the study groups 1-ethyl-1-methylcyclohexane with 1,1-dimethylcyclohexane as having a "similar structure" in terms of the number of equivalent equatorial hydrogens, the specific splitting constant (in Gauss) for this compound is expected to differ from that of the dimethyl analog due to the different electronic influence of the ethyl vs. methyl group .

ESR spectroscopy Radical cation chemistry Matrix isolation

Availability as a Certified Reference Standard for Analytical Chemistry

1-Ethyl-1-methylcyclohexane is commercially available as a certified reference standard specifically formulated for gas chromatography (GC), GC/MS, HPLC, and LC/MS calibration and method validation . For example, SPEX CertiPrep provides a 1000 μg/mL solution in methanol . This is a critical differentiator from its isomer, n-propylcyclohexane, or other C9 cycloalkanes which may not be as readily available in certified, instrument-ready formats. The compound's well-defined mass spectrum and unique Kovats retention index [1] make it particularly suitable for this role.

Analytical chemistry Gas chromatography (GC) Mass spectrometry (MS)

Scientifically Validated Application Scenarios for 1-Ethyl-1-methylcyclohexane (CAS 30677-34-0 / 4926-90-3)


Analytical Chemistry: Certified Reference Standard for GC/MS Calibration and Method Validation

Leveraging its commercial availability as a certified reference standard [1] and its unique Kovats retention index [2], 1-ethyl-1-methylcyclohexane is an ideal candidate for calibrating gas chromatography (GC) and mass spectrometry (MS) instruments. Its distinct mass spectrum provides unambiguous peaks for method validation, offering a reliable alternative to more common or less well-characterized C9 cycloalkane standards. The availability of critically evaluated thermophysical data from NIST/TRC [3] further supports its use as a quality control standard.

Physical Organic Chemistry: Model Compound for Steric and Conformational Analysis

The geminal ethyl and methyl substitution on the cyclohexane ring creates a well-defined steric environment for studying conformational equilibria. Researchers can utilize this compound to experimentally determine or computationally model the energetic differences between axial and equatorial orientations of an ethyl group in the presence of a geminal methyl group [1]. This provides a more nuanced model system than symmetric geminal dimethyl or simple mono-substituted cyclohexanes, aiding in the refinement of force fields and understanding steric effects in more complex cyclic systems.

Spectroscopic Studies: ESR Spectroscopy of Radical Cations in Matrix Isolation

The characteristic 1:2:1 three-line ESR pattern observed for the radical cation of 1-ethyl-1-methylcyclohexane at cryogenic temperatures [1] makes it a valuable probe for studying Jahn-Teller distortions and hyperfine coupling in alkyl-substituted cyclohexane cations. The specific hyperfine splitting constant, which is dependent on the nature of the substituents, provides a unique spectroscopic fingerprint for identifying this species in complex reaction mixtures or for fundamental studies of radical cation structures.

High-Temperature Non-Polar Solvent or Reaction Medium

With a normal boiling point of approximately 152 °C [1]—significantly higher than ethylcyclohexane (131 °C) [2] and 1,1-dimethylcyclohexane (120 °C) [3]—1-ethyl-1-methylcyclohexane is well-suited as a high-boiling, non-polar solvent for organic reactions requiring elevated temperatures without the need for pressurized systems. Its 4-fold lower vapor pressure compared to 1,1-dimethylcyclohexane also reduces evaporative losses and VOC emissions during extended heating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1-methylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.